molecular formula C₂₂H₂₃NO₁₁ B1141121 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose CAS No. 79733-86-1

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

Cat. No. B1141121
CAS RN: 79733-86-1
M. Wt: 477.42
InChI Key:
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Description

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose (abbreviated as 2-DNPG) is a sugar molecule that has been studied extensively in the past few decades. It is a derivative of glucose and is a valuable tool in the field of biochemistry and molecular biology. 2-DNPG has many unique properties that make it an ideal molecule for research, including its stability and its ability to be modified chemically. In

Scientific Research Applications

Synthesis and Derivative Formation

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is an important intermediate in the synthesis of various chemical compounds. For instance, it has been used in the fusion reactions with purine derivatives, leading to the formation of aminonucleosides, showcasing its significance in nucleoside synthesis (Nakazaki et al., 1975). Furthermore, this compound serves as a starting point for creating lactosaminyl donors, highlighting its role in the synthesis of complex oligosaccharides (Ogawa & Nakabayashi, 1981).

Interaction with RNA

The compound, in conjunction with other derivatives, is involved in the selective synthesis of 2-amino-2-deoxy-beta-glycosyl nucleosides. These synthesized compounds have demonstrated the ability to interact with RNA in solution, indicating potential applications in understanding and manipulating RNA structures and functions (Zhang et al., 2003).

Glycosylation and Oligosaccharide Synthesis

This compound is instrumental in glycosylation processes, forming the backbone for synthesizing various oligosaccharides and derivatives. The process involves intricate steps of functionalization and coupling, demonstrating the compound's versatility in synthesizing biologically significant molecules (Ogawa, Nakabayashi, & Sasajima, 1981).

Apoptosis Induction in Leukemia Cells

Interestingly, derivatives of this compound have shown promising antitumor activities, specifically in inducing apoptosis in B-cell chronic leukemia cells, showcasing its potential therapeutic applications (Myszka et al., 2003).

Synthesis of Protected Oligosaccharides

The compound also finds its use in synthesizing protected oligosaccharides, which are crucial in studying and synthesizing complex carbohydrates. Its derivatives serve as intermediates for preparing N,N-diacetylchitobiose derivatives, signifying its importance in carbohydrate chemistry (Kloosterman, Westerduin, & Boom, 1986).

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJAHFLYZUOPT-SWHXLWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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